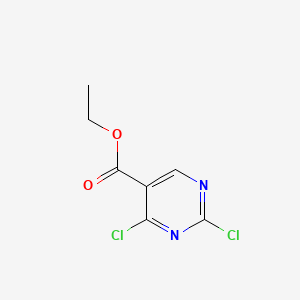

Ethyl 2,4-dichloropyrimidine-5-carboxylate

Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold is a foundational motif in heterocyclic chemistry, drawing significant interest from both organic and medicinal chemists. nih.gov As an essential component of DNA and RNA bases, pyrimidine and its derivatives are fundamental to biological systems. bohrium.com This inherent biological relevance allows pyrimidine-based compounds to readily interact with cellular components like enzymes and genetic material. nih.gov

The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions (2, 4, 5, and 6), providing a vast chemical space for exploration. mdpi.com This adaptability has led to the development of a wide array of synthetic pyrimidine derivatives with diverse and potent biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govresearchgate.net Consequently, the pyrimidine core is a "privileged scaffold" in drug discovery, with an increasing number of FDA-approved drugs incorporating this structure. nih.govbohrium.com Researchers continue to explore pyrimidine derivatives to address new therapeutic targets, particularly in areas with emerging drug resistance. nih.gov

Overview of Dichloropyrimidine Derivatives as Synthetic Intermediates

Among pyrimidine derivatives, dichloropyrimidines are particularly valuable as synthetic intermediates. guidechem.com Compounds like 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783) serve as key building blocks for constructing more complex, functionalized molecules. guidechem.comnbinno.com The two chlorine atoms on the pyrimidine ring are reactive sites, enabling nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. lifechempharma.comacs.org

The reactivity of the chlorine atoms at the 2- and 4-positions is often differential, allowing for regioselective functionalization. Generally, the chlorine at the 4-position is more reactive to nucleophilic attack than the one at the 2-position. guidechem.comacs.org This selectivity, however, can be influenced by various factors, including the nature of the substituents on the pyrimidine ring, the nucleophile, and the specific reaction conditions such as solvent and base. guidechem.comacs.org This differential reactivity is a powerful tool for chemists, allowing for the sequential and controlled introduction of different functional groups to create a wide range of substituted pyrimidines for various applications. lifechempharma.comacs.org

Positioning of Ethyl 2,4-dichloropyrimidine-5-carboxylate within Pyrimidine Research

This compound holds a specific and crucial position within the vast field of pyrimidine research. It is a highly versatile intermediate, primarily utilized in the pharmaceutical and agrochemical sectors. lookchem.comchemimpex.com Its chemical structure is characterized by a pyrimidine ring substituted with two reactive chlorine atoms at the 2nd and 4th positions and an ethyl carboxylate group at the 5th position. lookchem.com This unique combination of functional groups makes it an essential building block for the synthesis of a variety of biologically active molecules. chemimpex.com

In the pharmaceutical industry, this compound is a key starting material for developing novel therapeutic agents, including antiviral, antibacterial, and anti-cancer drugs. lookchem.comchemimpex.com Its structure allows for effective incorporation into drug candidates, potentially enhancing their efficacy and stability. chemimpex.com In agricultural chemistry, it serves as a critical intermediate in the synthesis of modern pesticides, particularly herbicides and fungicides, contributing to improved crop protection and management. lookchem.comchemimpex.com The dichloropyrimidine core allows for the development of agrochemicals with enhanced selectivity and a better environmental profile. chemimpex.com

Research Scope and Objectives Pertaining to this compound

The primary research objective concerning this compound is to leverage its structural features for the synthesis of novel, high-value compounds. Researchers focus on its utility as a scaffold to build complex molecules with potential applications in medicine and agriculture. chemimpex.com Key areas of investigation include exploring the regioselective substitution of its two chlorine atoms to create diverse molecular architectures.

The scope of research encompasses the development of efficient synthetic methodologies that utilize this compound as a starting material. This includes its application in multi-component reactions and its functionalization through various organic reactions to generate libraries of new compounds. These new molecules are then studied for their biological activities, such as enzyme inhibition and receptor binding, to understand their potential as pharmaceuticals or agrochemicals. chemimpex.com The overarching goal is to harness the reactivity of this compound to innovate and create effective solutions in drug discovery and crop science. chemimpex.com

Chemical Compound Information

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 51940-64-8 scbt.com |

| Molecular Formula | C₇H₆Cl₂N₂O₂ scbt.com |

| Molecular Weight | 221.04 g/mol scbt.com |

| Appearance | White to almost white powder or lump |

| Melting Point | 36-37 °C lookchem.com |

| Boiling Point | 145 °C / 11 mmHg lookchem.com |

| Density | 1.433 g/cm³ lookchem.com |

| Refractive Index | 1.543 lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJBDGLSCPDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199909 | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51940-64-8 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2,4 Dichloropyrimidine 5 Carboxylate

Established Synthetic Routes to Ethyl 2,4-dichloropyrimidine-5-carboxylate

The synthesis of this compound can be achieved through several pathways, primarily involving the construction of the pyrimidine (B1678525) ring followed by or concurrent with functional group manipulations.

Synthesis via Chlorination of Pyrimidine Precursors

A common and high-yielding method for the synthesis of 2,4-dichloropyrimidine (B19661) derivatives is the chlorination of the corresponding 2,4-dihydroxypyrimidine precursors. In the case of the title compound, the starting material is 2,4-dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid. google.com

The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (uracil structure). These can be converted to the chloro-substituents using a strong chlorinating agent. A patented process describes the reaction of uracil-5-carboxylic acid with a chlorinating agent such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comresearchgate.net This reaction efficiently produces 2,4-dichloropyrimidine-5-carboxylic acid chloride in yields reported to be above 90%. google.comresearchgate.net The resulting acid chloride can then be readily esterified with ethanol (B145695) to yield this compound.

A typical procedure involves heating uracil-5-carboxylic acid with an excess of phosphorus oxychloride and a catalytic amount of a tertiary amine or another agent to facilitate the reaction. mdpi.com The reaction proceeds via the formation of the highly reactive Vilsmeier-Haack type reagents in situ.

Table 1: Reagents for Chlorination of Uracil-5-carboxylic Acid

| Chlorinating Agent(s) | Reaction Medium | Reported Yield of Acid Chloride | Reference |

|---|---|---|---|

| PCl₅ | POCl₃ | >90% | google.comresearchgate.net |

Condensation Reactions in the Formation of the Pyrimidine Ring System

The fundamental structure of the pyrimidine ring can be constructed through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. nih.gov For the synthesis of this compound, a plausible route involves the condensation of an appropriate amidine with a derivative of a malonic ester that already contains the desired C5-carboxylate group.

A general and widely used method for pyrimidine synthesis is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. nih.gov A variation of this approach, using a suitably substituted three-carbon synthon and an amidine, can lead to the formation of the pyrimidine-5-carboxylate core. For instance, the reaction of diethyl 2-formyl-3-oxosuccinate or a similar C3-dicarbonyl compound with an amidine could form the substituted dihydroxypyrimidine ring, which can then be chlorinated as described in section 2.1.1.

The Vilsmeier-Haack reaction is another powerful tool in heterocyclic synthesis that can be applied to the formation of pyrimidines. google.comresearchgate.netorganic-chemistry.orgorgsyn.org This reaction typically involves the formylation of an activated substrate using a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), followed by cyclization. orgsyn.org While direct synthesis of the title compound via this method is not extensively documented, the principles of the Vilsmeier-Haack reaction allow for the construction of the pyrimidine ring with the necessary substitution pattern from appropriate acyclic precursors.

Esterification and Halogenation Sequences

In some synthetic strategies, the pyrimidine ring may be formed with a carboxylic acid at the C-5 position, which is then esterified in a subsequent step. The esterification of 2,4-dichloropyrimidine-5-carboxylic acid can be achieved through standard methods.

One common method is the Fischer esterification, where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst. However, given the reactive nature of the chloro-substituents, milder methods are often preferred.

A highly effective method is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with ethanol. As mentioned previously, the chlorination of uracil-5-carboxylic acid can directly yield 2,4-dichloropyrimidine-5-carboxylic acid chloride. google.comresearchgate.net This intermediate can be treated with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford the desired ethyl ester.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be used to directly couple the carboxylic acid with ethanol under mild conditions. This method is advantageous as it avoids the harsh conditions of Fischer esterification and the need to isolate the acid chloride.

Functional Group Transformations and Derivatization Strategies

The two chlorine atoms on the pyrimidine ring of this compound are excellent leaving groups, making the compound an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the selective introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution Reactions at C-2 and C-4 Positions

The presence of the electron-withdrawing pyrimidine nitrogens and the C-5 ester group makes the C-2 and C-4 positions highly electrophilic. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 » C5. For 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position, nucleophilic attack preferentially occurs at the C-4 position. orgsyn.org This regioselectivity is attributed to the greater activation of the C-4 position by the adjacent nitrogen and the C-5 substituent.

The reaction of this compound with amines is a key transformation for the synthesis of various biologically active molecules. The regioselectivity of this amination can be controlled by the choice of the amine nucleophile and the reaction conditions.

With primary and secondary amines, the substitution generally occurs selectively at the C-4 position to yield 4-amino-2-chloro-pyrimidine derivatives. However, a notable exception allows for selective amination at the C-2 position. The use of tertiary amines as nucleophiles can lead to excellent C-2 selectivity. google.comorgsyn.org The reaction proceeds through an intermediate that undergoes in situ N-dealkylation, resulting in a product that is formally derived from the reaction of a secondary amine at the C-2 position. google.com

Below are tables summarizing the regioselective amination of 5-substituted 2,4-dichloropyrimidines, which serve as a model for the reactivity of this compound.

Table 2: Regioselective C-4 Amination of 5-Substituted 2,4-Dichloropyrimidines

| Amine Nucleophile | Substrate (5-substituent) | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Diethylamine | 5-Nitro | iPr₂NEt, CHCl₃, 40°C, 3h | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | orgsyn.org |

Table 3: Regioselective C-2 Amination of 5-Substituted 2,4-Dichloropyrimidines using Tertiary Amines

| Tertiary Amine Nucleophile | Substrate (5-substituent) | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triethylamine | 5-Nitro | CHCl₃, rt, 5 min | 4-Chloro-N-ethyl-5-nitropyrimidin-2-amine | 91% | orgsyn.org |

| N-Methylpiperidine | 5-Nitro | CHCl₃, rt, 5 min | 4-Chloro-5-nitro-N-(piperidin-1-ylmethyl)pyrimidin-2-amine | 80% | orgsyn.org |

These derivatization strategies highlight the utility of this compound as a scaffold for combinatorial chemistry and the targeted synthesis of complex, functionalized pyrimidine derivatives.

Alkoxylation and Thiolation Reactions

Alkoxylation of this compound can be achieved by reacting it with various alkoxides, such as sodium methoxide (B1231860) or ethoxide. These reactions typically proceed via nucleophilic substitution of one or both chlorine atoms. The C4 position is generally more reactive towards nucleophiles than the C2 position due to the electronic influence of the adjacent ester group. This allows for the selective synthesis of 4-alkoxy-2-chloropyrimidine derivatives under controlled conditions. The use of excess alkoxide or more forcing reaction conditions can lead to the substitution of both chlorine atoms, yielding 2,4-dialkoxypyrimidine derivatives. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with sodium hydroxide (B78521) in ethanol or methanol (B129727) leads to the substitution of the C6 chlorine by the corresponding alkoxide, demonstrating the susceptibility of chloro-pyrimidines to solvolysis. mdpi.com

Similarly, thiolation can be accomplished by treating this compound with thiols or their corresponding thiolates. These reactions introduce a thioether linkage at the C2 or C4 position. The choice of the thiol and the reaction conditions, including the base and solvent, can influence the regioselectivity of the substitution. Visible light-mediated decarboxylative thiolation of alkyl redox-active esters represents a modern approach to forming free thiols, which can then be used for in situ diversification to generate various thiol derivatives. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrimidine scaffolds. rsc.org this compound serves as an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents at the C2 and C4 positions.

Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the arylation and heteroarylation of this compound. orgsyn.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The reactivity of the two chlorine atoms can be differentiated, with the C4-Cl bond generally being more reactive than the C2-Cl bond, allowing for selective mono-arylation at the C4 position. Subsequent coupling at the C2 position can be achieved under different reaction conditions or with a more reactive boronic acid. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities in these reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Observations | Reference(s) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | Mono- and di-arylation products observed. | |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High yields for C4-arylation. | |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | Effective for coupling with a variety of aryl and heteroaryl boronic acids. google.com | google.com |

Other Cross-Coupling Methods (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a terminal alkyne with the dichloropyrimidine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgwikipedia.orgorganic-chemistry.orgrsc.org This reaction is valuable for the synthesis of precursors to various heterocyclic systems and for creating extended π-conjugated molecules. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

The Heck reaction involves the coupling of the dichloropyrimidine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The Heck reaction provides a direct method for the vinylation of the pyrimidine ring.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type | Reference(s) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynylpyrimidine | rsc.orgwikipedia.orgorganic-chemistry.orgrsc.org |

| Heck | Alkene | Pd catalyst, Base | Alkenylpyrimidine | organic-chemistry.orgwikipedia.orgnih.govnih.gov |

Modifications of the Ethyl Ester Moiety

The ethyl ester group at the C5 position of the molecule offers another site for chemical modification, allowing for the synthesis of carboxylic acid and amide derivatives, which are common functionalities in pharmacologically active compounds.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloropyrimidine-5-carboxylic acid, under either acidic or basic conditions. sigmaaldrich.com Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid. Basic hydrolysis, or saponification, is achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for further transformations, such as the formation of acid chlorides or amides. A patent describes the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid, highlighting the stability of the dichloropyrimidine core under conditions suitable for modifying the C5 substituent. google.com

Amidation Reactions

The ethyl ester can be converted directly to an amide through aminolysis, which involves heating the ester with an amine. However, a more common and efficient method is to first hydrolyze the ester to the carboxylic acid, activate it, and then react it with an amine. Activation of the carboxylic acid can be achieved by converting it to an acid chloride or by using a peptide coupling reagent. Alternatively, direct amidation of the carboxylic acid can be performed using various modern synthetic methods. organic-chemistry.orgiajpr.com The resulting 2,4-dichloropyrimidine-5-carboxamides are valuable building blocks in medicinal chemistry. The synthesis of 2,4-dichloropyrimidine-5-carboxylic acid amide has been reported, confirming the viability of this transformation.

Regioselectivity and Stereoselectivity in Synthesis

The reactivity of the pyrimidine ring in this compound is characterized by two chlorine atoms at the C2 and C4 positions, which serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position significantly influences the reactivity and regioselectivity of these substitutions.

Control of Substitution Patterns on the Pyrimidine Ring

The control of substitution patterns on the pyrimidine ring is a cornerstone of its synthetic utility. In 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, such as this compound, the C4 position is generally more activated and susceptible to nucleophilic attack than the C2 position. nih.govgoogle.comresearchgate.net

Consequently, reactions with primary or secondary amine nucleophiles typically result in selective substitution at the C4 position, yielding 4-amino-2-chloro-pyrimidine derivatives. nih.govgoogle.com This inherent selectivity is a predictable outcome based on the electronic properties of the substituted pyrimidine system.

However, a significant shift in regioselectivity can be achieved by altering the nature of the nucleophile. Research has demonstrated that using tertiary amine nucleophiles can reverse the typical selectivity, leading to preferential substitution at the C2 position. nih.gov This process involves an initial attack at C2, followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to furnish the 2-amino-4-chloro-pyrimidine product. nih.gov This method dramatically expands the synthetic possibilities, providing access to isomers that are difficult to obtain through conventional means. nih.gov

Another strategy to enforce C2 selectivity involves the use of Lewis acids. For instance, in the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with amines, the addition of a Lewis acid and a non-nucleophilic base can direct the substitution to the C2 position. google.com This highlights the power of additives in modulating the electronic landscape of the pyrimidine ring and controlling the site of reaction.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the synthesis and functionalization of this compound is highly dependent on the specific reaction conditions employed. Factors such as solvent, temperature, base, and catalyst play a crucial role in determining the outcome, including the ratio of regioisomers.

For nucleophilic substitution reactions, the choice of solvent and base is critical. For example, the selective amination at the C2 position of 2,4-dichloro-5-trifluoromethylpyrimidine is facilitated by using tert-butanol (B103910) as a solvent and a non-nucleophilic base like diisopropylethylamine at elevated temperatures (e.g., 80°C). google.com In contrast, many standard amination reactions that yield C4 substitution are performed in a variety of polar aprotic solvents.

The following table illustrates how different nucleophiles can influence the regioselectivity of substitution on a 5-substituted-2,4-dichloropyrimidine core.

| Nucleophile Type | Preferred Position of Substitution | Resulting Product | Reference |

| Primary/Secondary Amine | C4 | 4-Amino-2-chloropyrimidine derivative | nih.gov |

| Tertiary Amine | C2 | 2-Amino-4-chloropyrimidine derivative (after dealkylation) | nih.gov |

Advanced Synthetic Techniques Applied to this compound

To enhance efficiency, yield, and purity, modern synthetic techniques are increasingly being applied to the synthesis of pyrimidine derivatives. These methods offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.gov This technology has been successfully applied to the synthesis of various pyrimidine-based compounds. nih.govmdpi.comomicsonline.org

In the context of dichloropyrimidines, microwave irradiation can be used to facilitate cross-coupling reactions, such as the Suzuki coupling of 2,4-dichloropyrimidines with aryl or heteroaryl boronic acids. mdpi.com These reactions, catalyzed by palladium complexes, can be completed in as little as 15 minutes at 100°C under microwave conditions, a significant reduction from the hours or days required for conventional heating. mdpi.com Similarly, microwave-assisted Heck reactions on functionalized pyrimidines have been shown to be superior to conventional methods, providing higher yields with fewer side products. nih.gov The use of microwave heating in the Grohe-Heitzer reaction for preparing related naphthyridone structures also drastically reduces reaction times from hours to minutes. scielo.org.mx

The table below compares conventional and microwave-assisted methods for a Heck coupling reaction in the synthesis of 2,4-diaminopyrimidine-based antibiotics. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 18 hours | 60–80 minutes |

| Temperature | 140–150°C | 150°C |

| Yield | 10–37% | Higher yields |

| Side Products | Substantial formation | Fewer side products |

Polymer-Assisted Synthesis and Solid-Phase Approaches

Polymer-assisted and solid-phase synthesis offer streamlined methodologies for the preparation of compound libraries and simplify purification processes. researchgate.net In this approach, the pyrimidine core or a precursor is attached to a solid support, such as Merrifield's resin. researchgate.net Subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents and by-products are easily removed by simple filtration and washing.

A notable example is the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net The synthesis begins by anchoring a thio-functionalized precursor to the polymer support. The pyrimidine ring is then constructed on this solid phase, followed by oxidation. The final step involves cleavage from the resin via aminolysis, which simultaneously introduces the desired amino group at the C2 position and releases the final product in a clean manner. researchgate.net This strategy avoids tedious purification of intermediates and is amenable to automation.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. nih.govmdpi.com In a flow reactor, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technique offers superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents or unstable intermediates, and potential for automation and scale-up. mdpi.com

While specific applications in the synthesis of this compound are not extensively documented, the principles of flow chemistry are highly relevant. The multistep synthesis of complex heterocyclic compounds, including natural products, has been successfully demonstrated using flow systems. nih.govmdpi.com These systems can incorporate packed columns containing immobilized catalysts, reagents, or scavengers, enabling multiple reaction and purification steps to be performed sequentially in a continuous stream. nih.gov Given the multi-step nature of many pyrimidine syntheses and functionalizations, flow chemistry presents a promising avenue for producing this compound and its derivatives with high efficiency, consistency, and safety.

Medicinal Chemistry Research and Pharmacological Applications

Pyrimidine (B1678525) Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif that holds a special status in medicinal chemistry, where it is often referred to as a "privileged scaffold". This designation is attributed to its recurring presence in the core structure of numerous biologically active compounds across a wide range of therapeutic areas. The significance of the pyrimidine ring is fundamentally rooted in its natural prevalence as a core component of nucleobases—uracil, thymine, and cytosine—which are essential building blocks of DNA and RNA. researchgate.netnih.gov This inherent biological relevance means that pyrimidine-based molecules are often well-recognized by biological systems, providing a favorable starting point for drug design.

The structural features of the pyrimidine ring, including its nitrogen atoms that can act as hydrogen bond acceptors and its planar aromatic nature that facilitates π-π stacking interactions, allow it to bind effectively to various biological targets like enzymes and receptors. This versatility has been exploited in the development of a multitude of clinically successful drugs. In cancer therapy, for instance, pyrimidine analogs such as 5-fluorouracil (B62378) are cornerstone chemotherapeutic agents. kau.edu.sa Furthermore, the scaffold is integral to numerous protein kinase inhibitors, a major class of modern anticancer drugs. researchgate.net Its importance also extends to anti-infective medicine, with pyrimidine hybrids being a focal point in the discovery of novel antimalarial agents. nih.gov The ability of the pyrimidine scaffold to serve as a template for generating diverse molecular libraries with a high hit rate for biological activity solidifies its status as a privileged structure in the quest for new and effective medicines. researchgate.netnih.gov

Design and Synthesis of Novel Pharmacologically Active Compounds

The chemical reactivity of ethyl 2,4-dichloropyrimidine-5-carboxylate, particularly the differential reactivity of its two chlorine atoms, makes it a valuable precursor for creating diverse libraries of substituted pyrimidines. lookchem.com Researchers leverage this compound to synthesize novel molecules with potential therapeutic value.

The pyrimidine core is a well-established pharmacophore in the development of anti-infective drugs. While direct synthesis of antiviral compounds from this compound is not extensively documented in the cited literature, related pyrimidine-5-carboxylate derivatives have been shown to possess antiviral properties. researchgate.net For example, a polymer-assisted synthesis method has been used to create ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, some of which have demonstrated antiviral activity. researchgate.net Similarly, pyrimido[4,5-d]pyrimidines synthesized from thiourea (B124793) have shown efficacy against human coronavirus 229E. mdpi.com The carbocyclic analogue of 5-ethyl-2'-deoxyuridine has been found to inhibit the replication of herpes simplex viruses. nih.gov

In the antibacterial domain, derivatives of dichloropyrimidine are used to generate potent agents. A new class of antibacterial compounds based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold was developed starting from 5-bromo-2,4-dichloropyrimidine. uni-saarland.de Following a nucleophilic aromatic substitution to produce a diamino intermediate, a Suzuki–Miyaura cross-coupling reaction was used to introduce various aryl groups at the C5 position. uni-saarland.de Several of these compounds showed broad-spectrum antibacterial activity, with one derivative featuring a 4-chlorophenyl group being particularly potent against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL. uni-saarland.de Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have also been identified as promising antimicrobial agents, potentially acting by inhibiting the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). japsonline.com

The pyrimidine skeleton is a cornerstone of many anticancer drugs, and derivatives of this compound are actively investigated in this area. One study detailed the synthesis of novel 2,4,5,6-substituted pyrimidine derivatives and evaluated their antiproliferative activity. scirp.org Starting from a key intermediate, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, a series of compounds were synthesized by reacting it with various aryl carbonyl chlorides and aryl sulfonyl chlorides. scirp.org The resulting derivatives were tested for their cytotoxic effects on human leukemia cell lines, K562 and CEM. Several compounds demonstrated significant growth inhibition, with IC₅₀ values indicating potent anticancer activity. scirp.org For example, a derivative with a 3,5-dinitrobenzoyl group showed an IC₅₀ of 1.1 µM against the K562 cell line. scirp.org

Table 1: Anticancer Activity of Selected Pyrimidine-5-carboxylate Derivatives

| Compound ID | Substitution on Amino Group | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2a | 3,5-Dinitrobenzoyl | K562 | 1.1 | scirp.org |

| 2a | 3,5-Dinitrobenzoyl | CEM | 3.1 | scirp.org |

| 2b | 3-Methoxybenzoyl | K562 | >100 | scirp.org |

| 2b | 3-Methoxybenzoyl | CEM | >100 | scirp.org |

| 3b | 4-Fluorophenylsulfonyl | K562 | 2.5 | scirp.org |

| 3b | 4-Fluorophenylsulfonyl | CEM | 1.7 | scirp.org |

| 3d | 4-Nitrophenylsulfonyl | K562 | 1.5 | scirp.org |

| 3d | 4-Nitrophenylsulfonyl | CEM | 1.3 | scirp.org |

Pyrimidine derivatives are recognized for their anti-inflammatory potential, with several approved drugs, such as proquazone (B1679723) and epirizole, featuring this scaffold. nih.gov These agents often function by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines. nih.gov Although direct synthetic pathways from this compound are not detailed in the provided sources, the synthesis of related, structurally similar compounds highlights its potential as a precursor. For example, various 4-indole-2-arylaminopyrimidine derivatives have been synthesized and shown to possess anti-inflammatory properties, with some compounds exhibiting better activity than the standard drug indomethacin. nih.gov Similarly, N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have been synthesized and have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. pharmjournal.ru The synthesis of these diverse pyrimidine-based anti-inflammatory agents often involves multi-step reactions, including Biginelli condensation or the reaction of amidines with carbonyl compounds, to construct the core heterocyclic ring which can then be further functionalized. nih.govpharmjournal.ru

The versatility of the pyrimidine scaffold extends to treating parasitic diseases. While the synthesis of antileishmanial agents specifically from this compound is not well-documented in the search results, novel terpenyl pyrimidines have been synthesized and shown to exhibit 100% inhibition against Leishmania promastigotes at a concentration of 10 µg/ml. nih.gov

The development of antimalarial agents from dichloropyrimidine precursors is more established. Two distinct synthetic routes to the potent antimalarial drug P218 were developed using 2,4-dichloro-5-alkoxy pyrimidines, which are close analogues of this compound. nih.gov These routes rely on the metalation of the C6 position, enabling the modular synthesis of P218 and its analogues. nih.gov In a different approach targeting malaria vectors, a series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates were synthesized via a Biginelli reaction. malariaworld.org These compounds were evaluated for their larvicidal activity against Anopheles arabiensis, a primary mosquito vector for malaria. Two derivatives, in particular, showed high mortality rates of 94% and 91%, identifying them as potential larvicidal agents. malariaworld.org

**Table 2: Larvicidal Activity of Ethyl 1,4-dihydropyrimidine-5-carboxylate Derivatives against *Anopheles arabiensis***

| Compound ID | R1 Group | R2 Group | R3 Group | Mortality (%) | Reference |

|---|---|---|---|---|---|

| 8a | 4-Fluorophenyl | Methyl | 4-Bromophenylamino | 88 | malariaworld.org |

| 8b | 4-Fluorophenyl | Methyl | 4-Bromophenylamino | 94 | malariaworld.org |

| 8c | 4-Fluorophenyl | Methyl | 4-Chlorophenylamino | 85 | malariaworld.org |

| 8d | 4-Fluorophenyl | Methyl | 4-Fluorophenylamino | 82 | malariaworld.org |

| 8e | 4-Fluorophenyl | Methyl | 4-Cyanophenylamino | 89 | malariaworld.org |

| 8f | 4-Fluorophenyl | Methyl | 4-Bromo-2-cyanophenylamino | 91 | malariaworld.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For derivatives of the pyrimidine-5-carboxylate scaffold, SAR studies have provided valuable insights into how different substituents at various positions on the pyrimidine ring influence biological activity.

In the development of anticancer agents, SAR studies on 2,4,5,6-substituted pyrimidine derivatives revealed that the nature of the substituent on the phenylsulfonyl group attached to the pyrimidine core significantly impacts cytotoxicity. scirp.org The research indicated that both electron-donating and electron-withdrawing groups on the phenyl ring could lead to potent anticancer activity against leukemia cell lines. scirp.org Specifically, compounds with a 4-nitrophenylsulfonyl group or a 4-fluorophenylsulfonyl group exhibited strong activity, suggesting that electronic properties and the potential for specific interactions at the target site are key determinants of efficacy. scirp.org

For larvicidal agents based on the ethyl 1,4-dihydropyrimidine-5-carboxylate scaffold, SAR analysis highlighted the importance of the substituents at the C2 and C4 positions of the pyrimidine ring. malariaworld.org The study demonstrated that a 4-fluorophenyl group at the C4 position combined with a substituted amino group at the C2 position was a favorable combination. The highest larvicidal mortality rates were observed in derivatives containing a bromine atom on the C2-phenylamino substituent, such as in ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. malariaworld.org This suggests that the size, position, and electronic nature of the halogen on this part of the molecule are critical for its larvicidal action. malariaworld.org

Impact of Substituents at C-2, C-4, and C-5 Positions on Biological Activity

The biological activity of compounds derived from this compound is profoundly influenced by the nature and position of various substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these derivatives for different biological targets. humanjournals.comnih.govresearchgate.net

Modifications are typically initiated by nucleophilic substitution reactions at the C-4 position, followed by substitution at the C-2 position. nih.govacs.org This regioselective reactivity allows for the systematic introduction of diverse functional groups.

Key SAR Findings for Pyrimidine Derivatives:

C-2 Position: The introduction of various amine-containing groups at the C-2 position has been a common strategy. In a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the presence of a smaller 5-membered pyrrolidine (B122466) ring at C-2 resulted in no anti-aggregation activity against amyloid-β fibrils, whereas a 4-methylpiperazin-1-yl group conferred good inhibitory activity. nih.gov For kinase inhibitors, a substituted pyrazole (B372694) at the R2 (C-2) position led to aminopyrimidines with narrower inhibition profiles. acs.org Specifically, an ortho-methyl group on the pyrazole ring was noted to enhance this selectivity. acs.org In another study, replacing the hydrogen of the NH group at the 2-position with alkyl, carbonyl, urea, or carbamate (B1207046) groups resulted in a 2- to 6-fold improvement in potency for inhibitors of AP-1 and NF-κB mediated gene expression. researchgate.net

C-4 Position: The C-4 position is critical for interaction with many biological targets. In the development of kinase inhibitors, incorporating a sulfonamide-bearing side chain at the R1 (C-4) position resulted in compounds that inhibited the fewest number of kinases, suggesting this modification can enhance selectivity. acs.org For thienopyrimidine derivatives, which are structurally related, the introduction of a phenylamino (B1219803) substituent at the 4-position has been shown to produce remarkable anticancer activity as tyrosine kinase inhibitors. researchgate.net The addition of a 4-chlorophenyl substituent to the pyrimidine nucleus has also been reported to enhance anti-cancer effectiveness. gsconlinepress.com

C-5 Position: The ester group at the C-5 position is also a key site for modification. In the development of anticancer agents, SAR studies revealed the importance of this position. nih.gov For inhibitors of AP-1 and NF-κB, while various bioisosteres of the ethyl ester at C-5 (such as oxazoline, isoxazole, and oxadiazole) displayed lower potency, analogues with a methyloxazole group showed slightly increased potency. researchgate.net

Table 1: Impact of Substituents on Biological Activity of Pyrimidine Derivatives

| Position | Substituent Type | Observed Biological Effect | Target Class | Reference |

|---|---|---|---|---|

| C-2 | 4-methylpiperazin-1-yl | Good inhibition of Aβ aggregation | Cholinesterase/Aβ Aggregation | nih.gov |

| C-2 | Substituted Pyrazole (with ortho-methyl) | Enhanced selectivity, narrow kinase inhibition profile | Kinases | acs.org |

| C-4 | Sulfonamide-bearing side chain | Enhanced selectivity, fewer off-target kinases inhibited | Kinases | acs.org |

| C-4 | Phenylamino group | Remarkable anticancer activity | Tyrosine Kinases | researchgate.net |

| C-5 | Methyloxazole (Ester bioisostere) | Slightly increased potency | AP-1/NF-κB | researchgate.net |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that constitutes the "bioactive conformation"—the specific shape the molecule adopts when it interacts with its target, such as an enzyme's active site. nih.govnih.gov

For pyrimidine derivatives, achieving a rigid or specific conformation can enhance binding affinity and selectivity. nih.gov For instance, research on pyrimidine nucleoside analogues has involved creating bicyclic systems to restrict the sugar moiety to a specific conformation, thereby studying its effect on antiviral activity. nih.gov While not directly derived from this compound, these studies underscore the principle that constraining the flexibility of a molecule can be a powerful strategy in drug design.

Molecular electrostatic potential (MEP) analysis is another tool used to visualize the electronic distribution and predict how a molecule will interact with a biological receptor. nih.gov The MEP map helps identify regions that are likely to engage in hydrogen bonding or other electrostatic interactions, which are fundamental to the molecule's bioactive conformation and mechanism of action. nih.gov

Mechanism of Action Investigations of Derived Compounds

Pyrimidine derivatives exert their pharmacological effects through a variety of mechanisms, with enzyme inhibition being one of the most prominent. nih.gov Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors for a wide range of enzymes involved in critical cellular processes. ijsat.org

Enzyme Inhibition Studies

The versatility of the pyrimidine scaffold enables the design of inhibitors for numerous enzymatic pathways, making it a "privileged scaffold" in medicinal chemistry. ijsat.orgrsc.org

Protein kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology. nih.gov Many pyrimidine-based compounds have been developed as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the kinase's ATP-binding site. acs.orgrsc.org

Tyrosine Kinases: These enzymes are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and differentiation. nih.govresearchgate.net Dysregulation of tyrosine kinases is a hallmark of many cancers. researchgate.net Derivatives of pyrimidine have been successfully developed to inhibit various tyrosine kinases, including:

BCR-Abl: Imatinib, a pioneering tyrosine kinase inhibitor, targets the BCR-Abl fusion protein in chronic myelogenous leukemia. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been developed as potent BCR-Abl inhibitors. rsc.org

EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. Pyrimidine derivatives can inhibit these kinases, thereby blocking tumor cell proliferation and angiogenesis. researchgate.net

Bruton's Tyrosine Kinase (BTK): Pyrazolo[3,4-d]pyrimidines are potent inhibitors of BTK, a key component in B-cell receptor signaling, with applications in treating B-cell cancers. rsc.orgnih.gov

AXL, RET, and FLT3: Pyrazolopyrimidine derivatives have been identified as inhibitors of these receptor tyrosine kinases, which are implicated in various malignancies and drug resistance. nih.gov

IKKβ (IκB Kinase β): IKKβ is a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. nih.gov Targeting IKKβ is a promising strategy for developing anti-inflammatory drugs. Aminopyrimidine-based compounds have been successfully designed as potent IKKβ inhibitors, demonstrating anti-inflammatory effects by suppressing the NF-κB signaling pathway. nih.govnih.gov

Table 2: Examples of Kinases Inhibited by Pyrimidine Derivatives

| Kinase Target | Derivative Class | Therapeutic Area | Reference |

|---|---|---|---|

| IKKβ | Aminopyrimidines | Inflammation | nih.gov |

| Tyrosine Kinases (EGFR, VEGFR) | Substituted Pyrimidines | Cancer | researchgate.net |

| Aurora Kinase, Polo-like Kinase (PLK) | Fused Heterocyclic Pyrimidines | Cancer | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Pyrazolo[3,4-d]pyrimidines | Cancer (B-cell malignancies) | nih.gov |

| BCR-Abl | Pyrido[2,3-d]pyrimidines | Cancer (CML) | rsc.org |

A fundamental mechanism of action for many pyrimidine derivatives, particularly nucleoside analogues, is the disruption of DNA and RNA synthesis. gsconlinepress.comgsconlinepress.com This is a cornerstone of antiviral and anticancer chemotherapy. ijsat.orggsconlinepress.com

These compounds can act as antimetabolites, where their structural similarity to natural pyrimidine bases (cytosine, thymine, uracil) allows them to be incorporated into growing DNA or RNA strands, leading to chain termination. ijsat.org Alternatively, they can inhibit key enzymes involved in the synthesis of nucleic acid precursors. gsconlinepress.comgsconlinepress.com For example, some pyrimidine analogues inhibit DNA polymerase, the enzyme responsible for DNA replication. oup.comijcrt.org

Another strategy involves targeting the de novo pyrimidine biosynthesis pathway itself. scienceopen.complos.org Enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis. plos.org Inhibiting this pathway depletes the cellular pool of pyrimidines, thereby halting replication and transcription, which can suppress viral growth and cancer cell proliferation. scienceopen.complos.org

The structural diversity of pyrimidine derivatives allows them to target a wide range of other enzymes:

Tubulin Polymerization: Certain 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds exhibit significant antiproliferative activity against cancer cells. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system. Novel 2,4-disubstituted pyrimidines have been developed as dual inhibitors of these enzymes, representing a potential therapeutic strategy for Alzheimer's disease. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme required for nucleotide synthesis. Pyrimidine derivatives like pyrimethamine (B1678524) are well-known inhibitors of DHFR in parasites, forming the basis of antimalarial therapy. gsconlinepress.comgsconlinepress.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammation and pain. Novel pyrimidine-5-carbonitriles have been designed as selective COX-2 inhibitors with potential anticancer activity. nih.gov

Lactate Dehydrogenase (LDH): The hLDHA isoform is a target in cancer therapy. Ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as potent hLDHA inhibitors. mdpi.com

Receptor Binding and Modulation

This compound is a foundational molecule for creating derivatives that exhibit high binding affinity and modulatory activity at various receptors, most notably protein kinases, which are crucial regulators of cellular processes. acs.orggoogle.com The pyrimidine core acts as a versatile scaffold upon which different functional groups can be introduced to achieve desired receptor interactions and selectivity. evitachem.com

In the development of inhibitors for Calmodulin-Dependent Kinase 1D (CaMK1D), derivatives of this compound have been systematically synthesized and evaluated. acs.org Modifications at the C2 and C4 positions of the pyrimidine ring, where the chlorine atoms are substituted, have profound effects on binding affinity and selectivity. For instance, substituting the chlorine atoms with various amine-containing moieties has led to compounds with high potency. acs.orgnih.gov

One study focused on developing CaMK1D inhibitors based on a pyrimidine amide scaffold derived from this compound. acs.org The structure-activity relationship (SAR) was explored by modifying the aniline (B41778) substituent. This work demonstrated that "bulky" substituents on the aniline ring were generally favored for both potency and selectivity. acs.org The separation of enantiomers also revealed that stereochemistry plays a critical role in receptor binding, with one enantiomer often showing significantly higher activity. acs.orgnih.gov For example, compound 8 (an (S)-enantiomer) showed higher activity against CaMK1D compared to its (R)-enantiomer. acs.org

The following table summarizes the structure-activity relationships of selected pyrimidine amide derivatives against CaMK1D, illustrating the impact of substitutions on binding affinity, measured by thermal shift assays (Tm shift).

| Compound | R3 Substitution on Aniline Ring | Tm Shift (°C) with CaMK1D |

|---|---|---|

| 15 | 2,6-difluoro | 12.4 |

| 16 | 2-fluoro-6-methyl | 14.0 |

| 17 | 2,6-dimethyl | 15.7 |

| 18 | 2,6-diethyl | 16.0 |

Data sourced from a study on the discovery of highly selective CaMK1D inhibitors. acs.org The table shows that increasing the steric bulk at the R3 position of the aniline substituent generally leads to a higher thermal shift, indicating stronger binding to the CaMK1D receptor.

Similarly, derivatives of this compound have been instrumental in developing inhibitors for Epidermal Growth Factor Receptor (EGFR) and Spleen Tyrosine Kinase (Syk). google.comresearchgate.net For EGFR, a structure-guided approach was used to design inhibitors targeting the T790M drug-resistance mutation. researchgate.net In the context of Syk inhibitors, the pyrimidine core is a key feature for achieving high potency and selectivity, which is critical for potential treatments of autoimmune diseases and lymphomas. acs.orggoogle.com

Molecular Interactions with Biological Targets

The functionalization of the this compound scaffold allows for precise molecular interactions with biological targets, particularly the ATP-binding pocket of protein kinases. acs.org X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions. acs.orgacs.org

In the case of CaMK1D inhibitors derived from this scaffold, crystal structures reveal that the compounds bind at the ATP binding site in a type-1 fashion. acs.org A key interaction involves the pyrimidine core forming hydrogen bonds with the hinge region of the kinase. The substituents introduced by replacing the original chlorine atoms dictate the specificity and strength of the binding. For example, the aniline moiety, a common addition, can orient itself to occupy specific sub-pockets within the active site. acs.org

A detailed analysis of the binding mode of compound 8 with CaMK1D showed that the aniline's meta-substituent flips its orientation to occupy a pocket adjacent to the leucine (B10760876) residue L100 at the edge of the hinge region. acs.org This specific interaction is a result of differences in the kinase's loop conformation compared to other kinases like SYK. acs.org This ability to exploit subtle differences in the architecture of kinase active sites is a key strategy for designing selective inhibitors from the this compound template. acs.orgnih.gov

The development of DNA-dependent protein kinase (DNA-PK) inhibitors also utilizes this pyrimidine derivative. nih.gov The synthetic route involves the sequential substitution of the two chlorine atoms, followed by cyclization to form a purinone core. acs.orgnih.gov The substituents are chosen to optimize interactions within the DNA-PK active site, balancing potency with pharmacokinetic properties. nih.gov

The following table details the key molecular interactions for a representative CaMK1D inhibitor derived from this compound.

| Target | Inhibitor Moiety | Interacting Residue/Region | Type of Interaction |

|---|---|---|---|

| CaMK1D | Pyrimidine Core | Hinge Region | Hydrogen Bonding |

| CaMK1D | Aniline Substituent | Pocket adjacent to L100 | Van der Waals / Hydrophobic |

| CaMK1D | Piperidine Moiety | Solvent-exposed region | Enhances solubility/PK properties |

The versatility of this compound as a starting material is further demonstrated in its use for creating inhibitors of Tyrosine Kinase 2 (TYK2), where it is reacted with substituted anilines to form intermediates for potent inhibitors. google.com The core structure consistently provides a robust anchor point for building molecules that can effectively and selectively interact with their intended biological targets.

Agrochemical Research Applications

Role of Ethyl 2,4-dichloropyrimidine-5-carboxylate in Agrochemical Synthesis

The primary application of this compound in the agrochemical field is as a key raw material or intermediate for the synthesis of new pesticides and other agricultural chemicals. lookchem.comchemicalbook.com The compound's pyrimidine (B1678525) ring is a structural feature found in several classes of herbicides and fungicides. Its unique chemical architecture, characterized by two chlorine atoms at the 2nd and 4th positions and an ethyl carboxylate group at the 5th position, allows for extensive functionalization. lookchem.com Researchers can selectively replace the chlorine atoms with other functional groups to create a diverse range of derivative compounds with specific biological activities. This reactivity makes it a valuable precursor in the design and synthesis of targeted and effective agrochemicals. lookchem.com

Development of Herbicides and Fungicides

The pyrimidine structure is integral to certain classes of agrochemicals, and this compound serves as a starting point for their creation. lookchem.com Pyrimidine-based herbicides are a recognized class of crop protection products used to manage weed infestations. epa.gov Specifically, the "pyrimidine-carboxylate" subclass of synthetic auxin herbicides targets broadleaf weeds. uwa.edu.au

Research has also validated the pyrimidine biosynthesis pathway in plants as a viable target for new herbicides. pnas.org The development of compounds that inhibit this pathway offers a novel mode of action, which is crucial for combating the rise of herbicide-resistant weeds. pnas.org As such, precursor chemicals like this compound are instrumental in the discovery and development of next-generation herbicides that employ these innovative mechanisms. pnas.org

The following table summarizes research findings related to the development of pyrimidine-based agrochemicals.

| Research Area | Finding | Significance |

| Herbicide Classification | Pyrimidine-carboxylates are a recognized subclass of synthetic auxin herbicides. uwa.edu.au | Establishes a direct link between the compound's structure and a major class of herbicides. |

| Novel Herbicide Targets | The pyrimidine biosynthesis pathway has been identified as a bona fide herbicidal target. pnas.org | Increases the value of pyrimidine-based precursors for developing herbicides with new modes of action to combat resistance. |

| Fungicide Development | An inhibitor of the enzyme Dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine pathway has been commercialized as a fungicide. pnas.org | Demonstrates the utility of targeting pyrimidine synthesis for fungal disease control in crops. |

Enhancement of Selectivity and Environmental Impact Considerations

A critical aspect of modern agrochemical research is the development of products that are both effective against pests and safe for non-target organisms and the environment.

Selectivity: Herbicides derived from pyrimidine structures are noted for their selective toxicity to broadleaf weeds, which allows them to be used in grass crops like wheat and corn, as well as in non-agricultural settings such as rangeland and industrial areas. epa.gov The principle behind this selectivity is the targeting of biological pathways, such as the synthesis of specific amino acids or growth regulators, that are unique to or more critical in the target weeds. nih.gov This targeted action is a guiding principle in the sustainable use of herbicides. nih.govmdpi.com

Environmental Impact: The use of pyrimidine-based herbicides, like other agrochemicals, necessitates a thorough evaluation of their environmental footprint. Key concerns identified by regulatory bodies like the U.S. Environmental Protection Agency (EPA) include:

Spray Drift and Runoff: The primary ecological risk is to non-target terrestrial plants, which can be harmed by spray drift during application or by runoff from treated fields into adjacent areas. epa.gov

Persistence and Compost Contamination: Certain persistent herbicides in the pyrimidine class can remain active in treated plant materials. epa.gov If these materials (e.g., hay, straw, turf clippings) or manure from animals that grazed on treated land are used to make compost, the resulting compost can harm sensitive plants in gardens where it is applied. epa.govepa.gov

Water Contamination: Herbicides can be transported to surface waters through runoff and drainage from agricultural fields, posing a potential threat to aquatic ecosystems. mdpi.com

To address these risks, mitigation measures are often required, such as prohibiting the off-site use of treated plant materials for compost for a set period to allow for residue decline. epa.govepa.gov

The table below outlines key environmental considerations and research findings for pyrimidine-class herbicides.

| Consideration | Research Finding / Mitigation Measure | Source |

| Ecological Risk | The primary risk is to non-target terrestrial plants via spray drift and runoff. | epa.gov |

| Persistence in Compost | Residues can persist in treated plant materials and manure, leading to compost contamination that can harm sensitive garden plants. | epa.govepa.gov |

| Mitigation | Prohibiting off-site composting of treated plant matter and manure until residues have declined (e.g., 18 months). | epa.gov |

| Mechanism of Impact | Herbicides can alter the structure and function of soil microorganisms and reduce the growth of nitrogen-fixing bacteria. | mdpi.com |

| Biodiversity | The widespread use of herbicides is considered a contributing factor to the reduction in biodiversity of organisms like insects and earthworms in some ecosystems. | mdpi.com |

Computational Chemistry and Modeling Studies

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific molecular docking studies focused solely on ethyl 2,4-dichloropyrimidine-5-carboxylate are not extensively documented in publicly available literature, the pyrimidine (B1678525) core is a common scaffold used in the design of inhibitors for various protein targets.

For instance, derivatives of pyrimidines have been the subject of molecular docking studies to identify potential inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). In such studies, a library of pyrimidine-based compounds would be docked into the active site of the target protein. The results are typically evaluated based on the binding energy (or docking score) and the specific interactions formed between the ligand and the amino acid residues of the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

To illustrate the process, the following table represents hypothetical docking results for a series of pyrimidine derivatives against a protein target. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | TYR228, ASP345, LYS123 | 2 |

| Derivative B | -7.9 | TYR228, VAL207, PHE250 | 1 |

| Derivative C | -9.2 | ASP345, LYS123, ARG350 | 3 |

In a typical study, the specific interactions of the most promising compounds, like Derivative C in the table above, would be visualized and analyzed in detail to understand the structural basis for their predicted activity. This information is crucial for the further optimization of the lead compound.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule. These calculations can provide insights into molecular geometry, charge distribution, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and reactivity. For this compound, such calculations can elucidate the influence of the electron-withdrawing chlorine atoms and the carboxylate group on the pyrimidine ring.

| Computed Property | Value | Significance |

| Molecular Formula | C7H6Cl2N2O2 | Defines the elemental composition. nih.gov |

| Molecular Weight | 221.04 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | 2.3 | A measure of lipophilicity, which influences membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | Predicts the polar surface area, which is related to drug transport properties. nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen bond donors in the molecule. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | The number of hydrogen bond acceptors in the molecule. nih.gov |

| Rotatable Bond Count | 3 | Indicates the conformational flexibility of the molecule. nih.gov |

The presence of two chlorine atoms and a carboxylate group on the pyrimidine ring suggests a complex electronic landscape that would be interesting for more detailed quantum chemical analysis to predict sites of reactivity and potential intermolecular interactions.

Prediction of Pharmacological and Toxicological Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help in the early identification of potential liabilities of a compound. For this compound, a toxicological profile can be partially predicted based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, which is often derived from computational models and notifications from chemical suppliers. nih.gov

The following table summarizes the predicted hazard classifications for this compound from the ECHA C&L Inventory. nih.gov

| Hazard Statement | Classification | Percentage of Notifiers |

| H302 | Harmful if swallowed (Acute toxicity, oral) | 66.7% |

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H335 | May cause respiratory irritation | 66.7% |

Beyond these hazard predictions, computational models can be used to estimate a wider range of ADMET properties. The table below illustrates the types of predictions that can be made for a compound like this compound.

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Carcinogenicity | Non-carcinogen | Predicted to have a low risk of causing cancer. |

It is important to note that these are predictive data and require experimental validation.

In Silico Screening and Virtual Library Design

This compound, with its reactive chloro-substituents, is an ideal starting scaffold for the design of virtual libraries. lookchem.com In silico screening involves the computational evaluation of a large library of compounds against a biological target to identify potential hits. Virtual library design is the process of creating this library of compounds in a computer before any are synthesized.

The design of a virtual library based on the this compound scaffold would typically involve the following steps:

| Step | Description |

| 1. Scaffold Selection | The core structure, in this case, the 2,4-dichloropyrimidine-5-carboxylate moiety, is chosen. |

| 2. Reaction Enumeration | A set of reliable chemical reactions is defined to modify the scaffold. For this compound, nucleophilic substitution at the chloro-positions is a likely reaction. |

| 3. Building Block Selection | A diverse set of virtual reactants (e.g., amines, thiols, alcohols) is selected from commercially available or synthetically accessible compounds. |

| 4. Library Generation | The selected reactants are computationally combined with the scaffold according to the defined reactions to generate a large virtual library of derivatives. |

| 5. Filtering and Prioritization | The virtual library is filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. The filtered library is then screened against a target protein using molecular docking to prioritize compounds for synthesis. |

This approach has been successfully applied to other pyrimidine scaffolds, such as the design of 2,4-diaminopyrimidine (B92962) libraries for identifying enzyme inhibitors. drugdesign.org The goal is to explore a vast chemical space efficiently and focus synthetic efforts on compounds with the highest probability of being active. drugdesign.org

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Chemistries

The core of ethyl 2,4-dichloropyrimidine-5-carboxylate's utility lies in its derivatization potential. The electron-deficient nature of the pyrimidine (B1678525) ring makes the chlorine atoms at the C2 and C4 positions prime targets for nucleophilic aromatic substitution (SNAr) reactions. Research is continuously focused on developing more refined and regioselective methods for these substitutions.

The general reactivity order for nucleophilic substitution on the 2,4-dichloropyrimidine (B19661) scaffold is C4(6) > C2 » C5. acs.org This inherent selectivity allows for a stepwise functionalization, which is a cornerstone of its synthetic utility. Recent studies have demonstrated sophisticated control over this regioselectivity. For instance, palladium-catalyzed amination reactions have been shown to strongly favor substitution at the C4 position. acs.org Interestingly, the choice of the nucleophile can invert this selectivity. While secondary amines typically react at the C4 position, it has been reported that using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov This is followed by an in situ N-dealkylation to yield the C2-aminated product.

Future explorations in derivatization are likely to focus on:

Catalyst Development: Designing new catalysts that offer even greater control over regioselectivity and can facilitate reactions with a broader range of nucleophiles under milder conditions.

C-H Functionalization: Exploring direct C-H functionalization of the pyrimidine ring to introduce new substituents without the need for pre-installed leaving groups.

Flow Chemistry: Adapting existing and novel derivatization reactions to continuous flow systems for safer, more scalable, and automated synthesis.

A summary of regioselective reactions on the 2,4-dichloropyrimidine scaffold is presented in the table below.

| Reaction Type | Position Selectivity | Catalyst/Conditions | Resulting Structure | Reference |

| Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines | C4 | K2CO3, DMAc | C4-aminated pyrimidine | acs.org |

| Palladium-Catalyzed Amination | C4 | Pd catalyst, LiHMDS | C4-aminated pyrimidine | acs.org |

| SNAr with Tertiary Amines | C2 | Tertiary amine nucleophile | C2-aminated pyrimidine | nih.gov |

Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry

The structural attributes of this compound make it an ideal candidate for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry. nih.govescholarship.org FBDD relies on screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. nih.gov These initial hits are then optimized into more potent leads. The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to form key interactions with biological targets. rsc.org

This compound, with a molecular weight of 221.04 g/mol , fits well within the typical fragment space. nih.gov Its two chlorine atoms allow for the facile creation of a library of derivatives by reacting it with various nucleophiles, a process amenable to combinatorial synthesis. escholarship.org This allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies. A notable application is in the construction of DNA-encoded libraries (DELs), where the dichloropyrimidine scaffold can be used to generate millions of compounds for high-throughput screening. nih.gov

Recent research has highlighted the design and synthesis of pyrimidine-focused DELs using various dichloropyrimidine scaffolds. nih.gov These libraries are then screened against biological targets, such as bromodomains, to identify novel inhibitors. The ability to systematically modify the scaffold at different positions allows for the exploration of a vast chemical space and the fine-tuning of binding interactions.

Future research in this area will likely involve:

Advanced Library Design: Utilizing computational methods to design more focused and diverse combinatorial libraries based on the this compound scaffold.

Novel Screening Techniques: Integrating this scaffold with innovative screening platforms, such as those utilizing 19F NMR with halogenated fragments, to accelerate hit identification. dtu.dk

Dynamic Combinatorial Chemistry (DCC): Employing the pyrimidine scaffold in DCC systems where the biological target itself templates the formation of the most potent inhibitor from a dynamic library of fragments. nih.gov

The following table summarizes the properties of this compound relevant to FBDD.

| Property | Value | Significance in FBDD | Reference |

| Molecular Weight | 221.04 g/mol | Falls within the typical range for fragments (<300 Da) | nih.gov |